molecular formula C17H17F2N3O2 B2359145 N-(2,6-difluorophenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1903280-78-3

N-(2,6-difluorophenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2359145
CAS No.: 1903280-78-3
M. Wt: 333.339
InChI Key: XUEUNTLWKNURQB-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17F2N3O2 and its molecular weight is 333.339. The purity is usually 95%.
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Scientific Research Applications

Applications in Medicinal Chemistry

  • The compound was found to have remarkable interactions near the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
  • It was identified as a full antagonist of the androgen receptor, showing promise in tumor growth inhibition in castration-resistant prostate cancer (CRPC). Efforts to reduce metabolism mediated by aldehyde oxidase (AO) were also explored (Linton et al., 2011).

Applications in Organic Synthesis

  • Its synthesis involved a three-component reaction in water using triethylamine as a base at room temperature, showcasing an efficient and environmentally friendly approach (Jayarajan et al., 2019).

Applications in Drug Development

  • The compound was part of a study in synthesizing 6-oxo-pyridine-3-carboxamide derivatives evaluated as antibacterial and antifungal agents, indicating its potential in developing new antimicrobial drugs (El-Sehrawi et al., 2015).
  • It showed effectiveness in inhibiting hepatocellular carcinoma cells, suggesting its potential as a therapeutic tool for cancer treatment (Ramezani et al., 2017).

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c1-11-5-6-15(20-9-11)24-12-7-8-22(10-12)17(23)21-16-13(18)3-2-4-14(16)19/h2-6,9,12H,7-8,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEUNTLWKNURQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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